molecular formula C23H27NO4 B14038970 (4'S)-Ethyl 1'-benzyl-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylate

(4'S)-Ethyl 1'-benzyl-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylate

Cat. No.: B14038970
M. Wt: 381.5 g/mol
InChI Key: NFONKAWVVRIRND-HSTJUUNISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4’S)-Ethyl 1’-benzyl-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a chroman and a pyrrolidine ring, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’S)-Ethyl 1’-benzyl-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylate typically involves multiple steps. One common method includes the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by cyclization reactions . Another approach involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization with trifluoroacetic acid and trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4’S)-Ethyl 1’-benzyl-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4’S)-Ethyl 1’-benzyl-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4’S)-Ethyl 1’-benzyl-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4’S)-Ethyl 1’-benzyl-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylate is unique due to its specific spiro linkage between the chroman and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

ethyl (3'S)-1'-benzyl-8-methoxyspiro[2,3-dihydrochromene-4,4'-pyrrolidine]-3'-carboxylate

InChI

InChI=1S/C23H27NO4/c1-3-27-22(25)19-15-24(14-17-8-5-4-6-9-17)16-23(19)12-13-28-21-18(23)10-7-11-20(21)26-2/h4-11,19H,3,12-16H2,1-2H3/t19-,23?/m0/s1

InChI Key

NFONKAWVVRIRND-HSTJUUNISA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CN(CC12CCOC3=C2C=CC=C3OC)CC4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1CN(CC12CCOC3=C2C=CC=C3OC)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.